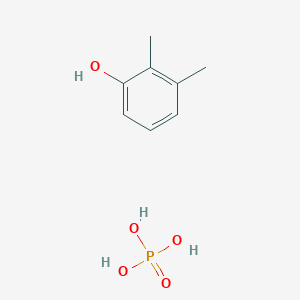

2,3-Dimethylphenol;phosphoric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dimethylphenol (C₈H₁₀O), a xylenol isomer, features two methyl groups at the 2- and 3-positions of the phenolic ring. It is a volatile aromatic compound with applications in agrochemicals, polymer synthesis, and environmental remediation . Phosphoric acid (H₃PO₄) is a triprotic acid widely used as a catalyst, solvent, and analytical reagent. Its interaction with phenolic compounds like 2,3-dimethylphenol is critical in industrial and environmental processes, such as adsorption studies and nitration reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3-dimethylphenol typically involves the salt-forming-hydrolysis reaction of 2,3-dimethylaniline . This process includes several steps, such as the formation of intermediates and subsequent hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production methods for phosphoric acid include the wet process and the thermal process. The wet process involves the reaction of phosphate rock with sulfuric acid, while the thermal process involves the combustion of elemental phosphorus followed by hydration .

Chemical Reactions Analysis

Chemical Reactions of 2,3-Dimethylphenol

2,3-Dimethylphenol participates in various chemical reactions, primarily electrophilic aromatic substitution or oxidation.

-

Electrophilic Aromatic Substitution: The mechanism involves electrophilic aromatic substitution, which is typical for aromatic compounds.

-

Oxidation: In oxidation reactions, the hydroxyl group can be oxidized to form a carbonyl group, leading to quinone formation.

Chemical Reactions of Phosphoric Acid

Phosphoric acid is a widely used reagent that facilitates various reactions. It can also be used in the preparation of 2,3-dimethylphenol .

Halogen-free Cyclic Phosphoric Acid Esters

Halogen-free cyclic phosphoric acid esters can be used as flame retardants . The process for preparing these esters involves reacting 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride to produce the cyclic phosphoric acid ester chloride . The cyclic phosphoric acid ester chloride is then reacted at an elevated temperature with a phenol (R-OH) to form the halogen-free cyclic phosphoric acid ester with the elimination of hydrogen chloride . The reactions can be carried out in inert solvents such as aromatics, aliphatics, cycloaliphatics, or chloroaliphates, and in the presence of tertiary amines such as triethylamine or pyridine, and catalysts such as aluminum chloride .

For example, 5,5-dimethyl-2-(2,3-dimethyl)phenoxy-2-oxo-1,3,2-dioxaphosphorinane can be obtained by reacting 2,2-dimethyl-1,3-propandiol with phosphorus oxychloride to give 2-chloro-5,5-dimethyl-2-oxo-1,3,2-dioxphosphorinane, then adding 2,3-dimethylphenol, toluene, and aluminum chloride and heating to reflux temperature for 12 hours .

Scientific Research Applications

Scientific Research Applications

- HPLC Separation : 2,3-Dimethylphenol can be analyzed using reverse phase (RP) High-Performance Liquid Chromatography (HPLC) with simple conditions . A mobile phase consisting of acetonitrile, water, and phosphoric acid is typically used. For applications requiring Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid .

- Chromatography : It is used in liquid chromatography for separating and analyzing chemical compounds .

- Catalysis : Phosphoric acid catalysts, including those involving dimethylphenol derivatives, are used in chemical reactions. The acidity of these phosphoric acid catalysts influences their activity and selectivity in reactions .

- Production of Dimethylphenol : 2,3-Dimethylphenol is a precursor in the creation of mixtures of 2,3-dimethylphenol and 3,4-dimethylphenol, which are produced by hydrolyzing a combination of 2,3-dimethyl-bromobenzene and 3,4-dimethylbromobenzene in an aqueous alkaline solution . A copper compound catalyst is used in this process, and the reaction is carried out at temperatures ranging from 200° to 300°C .

- Synthesis of Organic Compounds : Dimethylphenols are essential intermediates in the synthesis of a variety of organic compounds, especially in the preparation of polymers .

Case Studies

- Separation of 2,3-Dimethylphenol : A case study details the separation of 2,3-Dimethylphenol using a Newcrom R1 HPLC column . This reverse phase HPLC method utilizes acetonitrile, water, and phosphoric acid as the mobile phase. The method is scalable for preparative separation and suitable for pharmacokinetic studies .

- Asymmetric Oxidative C−C Coupling: Iron(III) and phosphoric acid can be used to catalyze the asymmetric oxidative C−C coupling of diarylamines, which takes place at room temperature using air as the final oxidant .

- Molecular Weight Control of Polyphenols : 2,4-dimethylphenol can be used in copolymerization to produce polyphenol with lower molecular weight than that produced by the homopolymerization of phenol .

Mechanism of Action

The mechanism of action of 2,3-dimethylphenol;phosphoric acid involves its interaction with specific molecular targets and pathways. For example, in dehydration reactions, phosphoric acid acts as a catalyst to facilitate the removal of water molecules, leading to the formation of alkenes . The compound’s effects are mediated through its ability to donate or accept protons, participate in hydrogen bonding, and undergo various chemical transformations.

Comparison with Similar Compounds

Structural and Functional Comparison with Xylenol Isomers

Xylenols (dimethylphenols) differ in methyl group positions, leading to distinct physicochemical properties:

- Reactivity with Phosphoric Acid: 2,3-Dimethylphenol: Used in adsorption studies with aminophosphonic acid-functionalized polymers for water purification. The ortho-methyl groups reduce solubility, enhancing adsorption efficiency . 2,6-Dimethylphenol: Reacts with nitrate in acidic conditions (H₃PO₄/H₂SO₄) to form 4-nitro-2,6-dimethylphenol, a chromophore for spectrophotometric nitrate detection . 2,4-Dimethylphenol: Produced during fungal degradation of lignin, often alongside ethanol in bioconversion processes .

Comparison with Other Aromatic Compounds in Phosphoric Acid Systems

- Key Differences: Reactivity: 2,3-Dimethylphenol’s steric hindrance limits esterification with H₃PO₄ compared to less hindered phenols like 4-ethylphenol.

Research Findings and Data

Adsorption Performance of Phenolic Compounds

| Compound | Adsorbent Material | Removal Efficiency (%) | Reference |

|---|---|---|---|

| 2,3-Dimethylphenol | Aminophosphonic acid polymer | 98.2 | |

| 4-Ethylphenol | Same polymer | 89.5 | |

| Phenol | Activated carbon | 75.0 |

Nitration Products with H₃PO₄

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 2,3-dimethylphenol in aqueous solutions during adsorption studies?

- Methodological Answer: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for quantifying 2,3-dimethylphenol in aqueous matrices. These methods enable precise detection of low concentrations (e.g., <1 ppm) and differentiation from co-existing phenolic derivatives. For instance, studies on polymeric adsorbents functionalized with aminophosphonic acid utilized HPLC to monitor removal efficiencies under varying pH and temperature conditions .

Q. How can phosphoric acid be purified for high-purity applications in laboratory settings?

- Methodological Answer: Advanced purification techniques include nanofiltration membranes (e.g., acid-stable layer-by-layer membranes) to remove metal ions like iron, which are critical for electronic-grade phosphoric acid. Chemical precipitation with oxidizing agents (e.g., peroxydisulfate) is also effective for impurity removal. These methods ensure >99.9% purity, as required for semiconductor manufacturing and catalytic research .

Q. What are the optimal storage conditions for 2,3-dimethylphenol to prevent degradation?

- Methodological Answer: Store 2,3-dimethylphenol in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Avoid prolonged exposure to light or oxidizing agents, as these can catalyze decomposition into quinones or carboxylic acids, as observed in Fenton process studies .

Advanced Research Questions

Q. How does phosphoric acid influence the adsorption kinetics of 2,3-dimethylphenol on polymeric adsorbents?

- Methodological Answer: Phosphoric acid lowers solution pH, protonating 2,3-dimethylphenol (pKa ~10) into its neutral form, which enhances adsorption on non-polar adsorbents like styrene-divinylbenzene polymers. However, excessive phosphoric acid can compete for adsorption sites due to its high polarity, reducing efficiency. Studies show a pH range of 3–5 optimizes adsorption capacity (~120 mg/g) .

Q. What mechanistic pathways explain the oxidative degradation of 2,3-dimethylphenol in advanced oxidation processes (AOPs)?

- Methodological Answer: In Fenton-like systems, hydroxyl radicals (•OH) attack the aromatic ring, forming intermediates such as 2,3-dimethylbenzoquinone and short-chain acids (e.g., maleic acid). Phosphoric acid stabilizes Fe²⁺ ions, prolonging radical generation. Pathway elucidation requires LC-MS/MS and isotopic labeling to track intermediate formation and validate proposed mechanisms .

Q. How can data contradictions in adsorption studies be resolved when comparing different polymeric adsorbents?

- Methodological Answer: Contradictions often arise from variations in adsorbent functionalization (e.g., aminopropyl vs. aminobenzyl phosphonic groups) or pore structure. Systematic studies using standardized batch experiments (fixed pH, temperature, and initial concentration) and characterization techniques (BET surface area analysis, FTIR) are essential to isolate key variables. For example, aminobenzyl-functionalized adsorbents showed 15% higher capacity for 2,3-dimethylphenol than aminopropyl variants .

Q. What role does phosphoric acid play in the catalytic synthesis of phosphate esters from 2,3-dimethylphenol?

- Methodological Answer: Phosphoric acid acts as both a catalyst and a reactant in esterification reactions. Its strong acidity facilitates protonation of hydroxyl groups in 2,3-dimethylphenol, promoting nucleophilic attack on phosphorus centers. Kinetic studies using in situ FTIR revealed optimal stoichiometric ratios (1:3 phenol:phosphoric acid) and reaction temperatures (80–100°C) for maximizing yield (>85%) .

Q. Methodological Considerations Table

Properties

CAS No. |

122636-58-2 |

|---|---|

Molecular Formula |

C8H13O5P |

Molecular Weight |

220.16 g/mol |

IUPAC Name |

2,3-dimethylphenol;phosphoric acid |

InChI |

InChI=1S/C8H10O.H3O4P/c1-6-4-3-5-8(9)7(6)2;1-5(2,3)4/h3-5,9H,1-2H3;(H3,1,2,3,4) |

InChI Key |

SMSJNAAEVLXANF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C.OP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.